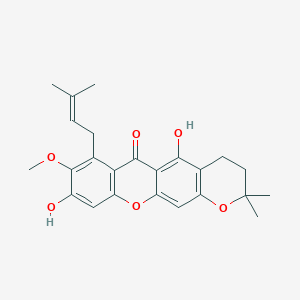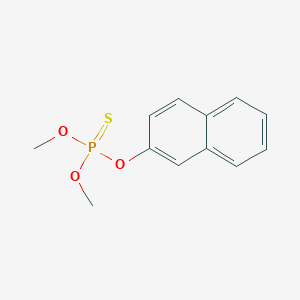
Phosphorothioic acid, O,O-dimethyl O-2-naphthalenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-dimethyl O-2-naphthalenyl ester, commonly known as fenitrothion, is a widely used organophosphate insecticide. It is a colorless to yellow liquid, which is soluble in water and most organic solvents. Fenitrothion is widely used in agriculture for controlling pests in crops, fruits, and vegetables. It is also used in public health programs to control disease-carrying insects like mosquitoes.
Wirkmechanismus
Fenitrothion acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and causes paralysis in insects.
Biochemical and Physiological Effects:
Fenitrothion has been found to have toxic effects on non-target organisms like birds, fish, and mammals. It can cause cholinergic syndrome, which is characterized by symptoms like salivation, lacrimation, urination, defecation, and vomiting. Fenitrothion can also cause oxidative stress, which can lead to DNA damage and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Fenitrothion is widely used in laboratory experiments to study the effects of acetylcholinesterase inhibitors on insects. It is relatively easy to synthesize and has a high insecticidal activity. However, fenitrothion is highly toxic and can pose a risk to researchers working with it. It also has a short half-life in the environment, which means that its effects are not long-lasting.
Zukünftige Richtungen
1. Development of safer and more effective insecticides that do not have harmful effects on non-target organisms.
2. Study of the molecular mechanisms of acetylcholinesterase inhibition by fenitrothion and other organophosphate insecticides.
3. Investigation of the effects of fenitrothion on the microbiome of insects and the environment.
4. Development of methods for the detection and quantification of fenitrothion in environmental samples.
5. Study of the long-term effects of fenitrothion exposure on human health.
In conclusion, fenitrothion is a widely used insecticide that has been extensively studied for its insecticidal properties. It works by inhibiting acetylcholinesterase, leading to paralysis and death in insects. However, it also has toxic effects on non-target organisms and can pose a risk to human health. Future research should focus on developing safer and more effective insecticides and studying the molecular mechanisms of acetylcholinesterase inhibition by fenitrothion.
Synthesemethoden
Fenitrothion can be synthesized by reacting O,O-dimethyl phosphorodithioate with 2-naphthol in the presence of a base. The reaction yields fenitrothion, which can be purified by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Fenitrothion has been extensively studied for its insecticidal properties. It has been found to be effective against a wide range of pests, including aphids, thrips, mites, and mosquitoes. Fenitrothion works by inhibiting acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to paralysis and eventually death of the insect.
Eigenschaften
CAS-Nummer |
15323-47-4 |
|---|---|
Produktname |
Phosphorothioic acid, O,O-dimethyl O-2-naphthalenyl ester |
Molekularformel |
C12H13O3PS |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
dimethoxy-naphthalen-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H13O3PS/c1-13-16(17,14-2)15-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 |
InChI-Schlüssel |
ONVNTTKHJBXLET-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)OC1=CC2=CC=CC=C2C=C1 |
Kanonische SMILES |
COP(=S)(OC)OC1=CC2=CC=CC=C2C=C1 |
Andere CAS-Nummern |
15323-47-4 |
Synonyme |
Phosphorothioic acid, O,O-dimethyl O-2-naphthalenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



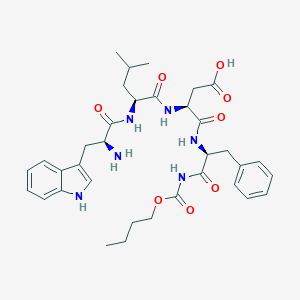
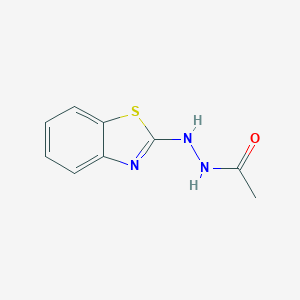

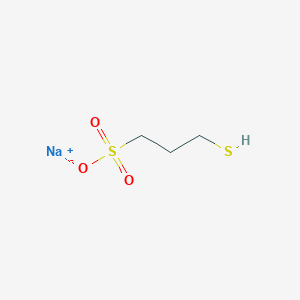

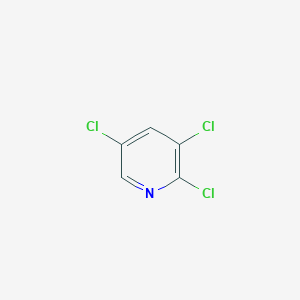

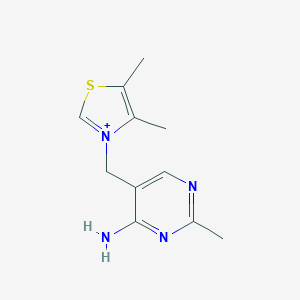


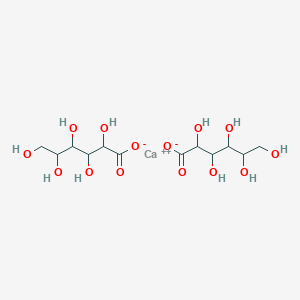
![(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B95910.png)
